molecular formula C13H9BrO B2813741 1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene CAS No. 42969-71-1

1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene

Cat. No.: B2813741
CAS No.: 42969-71-1
M. Wt: 261.118
InChI Key: SZEDNMWTIBLPQH-UHFFFAOYSA-N
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Description

1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a bromine atom and a prop-2-yn-1-yloxy group attached to a naphthalene ring

Scientific Research Applications

1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene has several applications in scientific research:

Safety and Hazards

The compound is classified as Aquatic Chronic 4 according to the Hazard Statements . It should be stored under the Storage Class Code 11, which is for Combustible Solids .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene can be synthesized through a multi-step process. One common method involves the bromination of 2-(prop-2-yn-1-yloxy)naphthalene. The reaction typically uses bromine or a bromine source in the presence of a catalyst to achieve the desired substitution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism by which 1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and prop-2-yn-1-yloxy group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Specific pathways may include inhibition or activation of enzymatic activities, modulation of receptor functions, and alteration of cellular signaling processes .

Comparison with Similar Compounds

  • 2-(Prop-2-yn-1-yloxy)naphthalene
  • 1-Bromo-2-(prop-2-yn-1-yloxy)benzene
  • 1-Iodo-2-(prop-2-yn-1-yloxy)naphthalene

Uniqueness: 1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene is unique due to the specific positioning of the bromine atom and the prop-2-yn-1-yloxy group on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

1-bromo-2-prop-2-ynoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO/c1-2-9-15-12-8-7-10-5-3-4-6-11(10)13(12)14/h1,3-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEDNMWTIBLPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C2=CC=CC=C2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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